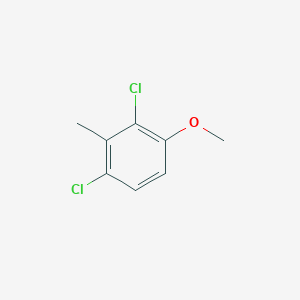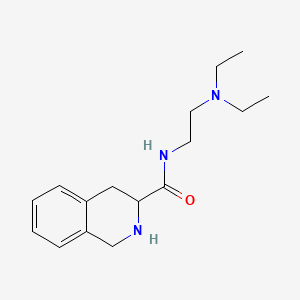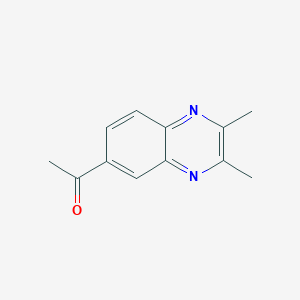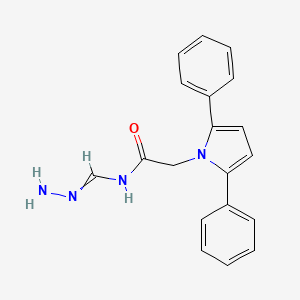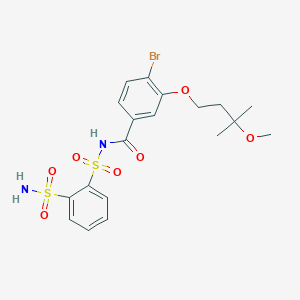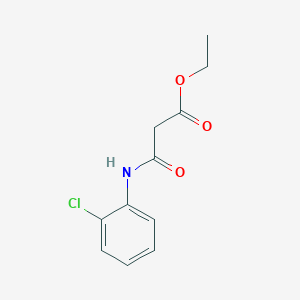
4-(2-Chlorophenyl)-6-(Methylsulfanyl)-1,3,5-Triazin-2-Amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chlorophenyl)-6-(methylthio)-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a 2-chlorophenyl group and a methylthio group attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chlorophenyl)-6-(methylthio)-1,3,5-triazin-2-amine typically involves the reaction of 2-chloroaniline with carbon disulfide and sodium hydroxide to form 2-chlorophenyl isothiocyanate. This intermediate is then reacted with cyanuric chloride under controlled conditions to yield the desired triazine derivative. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of 4-(2-Chlorophenyl)-6-(methylthio)-1,3,5-triazin-2-amine may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the triazine ring or the chlorophenyl group, resulting in the formation of various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazine derivatives and dechlorinated products.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Chlorophenyl)-6-(methylthio)-1,3,5-triazin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)-6-(methylthio)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes essential for cell wall synthesis.
Comparison with Similar Compounds
- 2-Chlorophenyl isothiocyanate
- 2-Chlorophenyl thiourea
- 6-(Methylthio)-1,3,5-triazine derivatives
Comparison: Compared to these similar compounds, 4-(2-Chlorophenyl)-6-(methylthio)-1,3,5-triazin-2-amine is unique due to the presence of both the 2-chlorophenyl and methylthio groups, which confer distinct chemical and biological properties. Its triazine ring structure also contributes to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H9ClN4S |
|---|---|
Molecular Weight |
252.72 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-6-methylsulfanyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C10H9ClN4S/c1-16-10-14-8(13-9(12)15-10)6-4-2-3-5-7(6)11/h2-5H,1H3,(H2,12,13,14,15) |
InChI Key |
JVOIPLKVZOLUDL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=NC(=N1)N)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


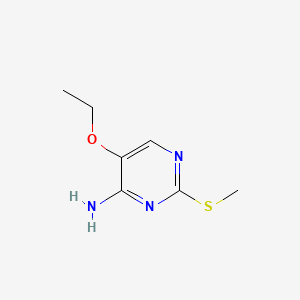

![3-Chloropyrrolo[1,2-a]pyrimidin-8-amine](/img/structure/B13932657.png)
![2-(3-(5-Isopropyl-2-methoxyphenyl)imidazo[1,2-b]pyridazin-6-ylamino)-3-methylbutan-1-ol](/img/structure/B13932664.png)
![2-(4-Bromophenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B13932667.png)

